REACTION_CXSMILES
|
[CH3:1][N:2]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>ClCCl>[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][NH:2][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
complex 1
|
Quantity
|
0.01 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
CN(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred under hydrogen atmosphere (5 MPa) and 100 degrees C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
the autoclave was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
1.5 mL of Methanol and 2.5 mL of methanol solution of 2.0 M sodium methoxide were added to the autoclave
|
Type
|
CUSTOM
|
Details
|
the autoclave was purged with hydrogen
|
Type
|
CUSTOM
|
Details
|
for 16 hours to obtain a reaction solution
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
FILTRATION
|
Details
|
subjected to silica gel filtration (eluting solvent: dichloromethane/methanol=10/1)
|
Type
|
CONCENTRATION
|
Details
|
The thus obtained solution was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (silica gel: 40 g, hexane/ethyl acetate=8/1 to 4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 425 mg | |
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
CNC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 440 mg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |